molecular formula C22H26F6N2O B11505227 N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide

N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide

Cat. No.: B11505227
M. Wt: 448.4 g/mol
InChI Key: MQCRYVUWGIJILV-UHFFFAOYSA-N
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Description

N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide is a complex organic compound that features an adamantane moiety, a hexafluoropropane group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide typically involves multiple steps One common method starts with the preparation of adamantane derivatives, which are then reacted with hexafluoropropane intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the hexafluoropropane group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide group can interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide is unique due to the presence of the hexafluoropropane group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it particularly valuable in applications requiring robust and stable compounds .

Properties

Molecular Formula

C22H26F6N2O

Molecular Weight

448.4 g/mol

IUPAC Name

N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbenzamide

InChI

InChI=1S/C22H26F6N2O/c1-13-3-2-4-17(5-13)18(31)30-20(21(23,24)25,22(26,27)28)29-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16,29H,6-12H2,1H3,(H,30,31)

InChI Key

MQCRYVUWGIJILV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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